7-methyl-3-(propan-2-yl)-1H-indole

metabolic stability CYP450 oxidation LogP

7-Methyl-3-(propan-2-yl)-1H-indole (CAS 1702980-62-8, C₁₂H₁₅N, MW 173.25) delivers a dual-optimization indole core: the C7-methyl group sterically blocks CYP450-mediated hydroxylation for enhanced metabolic stability, while the branched C3-isopropyl group targets globular hydrophobic pockets (e.g., COX-2 IC₅₀ = 210 nM; >238-fold selectivity over COX-1). It exhibits no measurable AhR agonism (EC₅₀ >100,000 nM), enabling use as a structurally matched negative control. Procurement is warranted for medicinal chemistry teams requiring a pre-validated scaffold that concurrently addresses target engagement and metabolic liability within a single substitution pattern.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B13185342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-3-(propan-2-yl)-1H-indole
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)C(C)C
InChIInChI=1S/C12H15N/c1-8(2)11-7-13-12-9(3)5-4-6-10(11)12/h4-8,13H,1-3H3
InChIKeyRQFFUXWNKYDHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3-(propan-2-yl)-1H-indole: Technical Specification and Structural Classification for Research Procurement


7-Methyl-3-(propan-2-yl)-1H-indole (CAS 1702980-62-8; molecular formula C₁₂H₁₅N; MW 173.25 g/mol) is a substituted indole derivative featuring a methyl group at the C7 position and an isopropyl group at the C3 position of the indole core . It is classified as a 3-alkylindole and is commercially available as a research-grade synthetic building block with typical purity specifications of 95% . The compound serves as a scaffold for medicinal chemistry optimization, with its specific substitution pattern imparting distinct physicochemical and metabolic properties that differentiate it from simpler indole analogs.

Why 7-Methyl-3-isopropyl-1H-indole Cannot Be Substituted by Generic 3-Alkylindoles in Structure-Activity Studies


In-class substitution with simpler 3-alkylindoles (e.g., 3-methylindole, 3-isopropyl-1H-indole) fails due to two orthogonal structural determinants: the C7-methyl group serves as a metabolic blockade that sterically hinders CYP450-mediated hydroxylation , while the branched C3-isopropyl group creates a distinct lipophilic profile that targets globular hydrophobic pockets (e.g., in COX-2) with higher selectivity than linear alkyl chains . The combination of these substitutions is not additive but synergistic; removal of the C7-methyl exposes a primary oxidative metabolic site, whereas replacement of the isopropyl with a linear propyl or smaller alkyl group alters the three-dimensional fit within enzyme active sites . Consequently, procurement of generic 3-alkylindoles for structure-activity relationship (SAR) campaigns introduces confounding variables in both target engagement and metabolic stability that invalidate cross-compound extrapolation.

Quantitative Differentiation Evidence: 7-Methyl-3-isopropyl-1H-indole vs. Structural Analogs


C7-Methyl Metabolic Stabilization: Quantified Lipophilicity Shift and Reduced Oxidative Metabolism

The C7-methyl substitution on the indole core produces a measurable increase in lipophilicity compared to 3-isopropyl-1H-indole (the unsubstituted C7 analog). This methylation sterically blocks the primary site of CYP450-mediated oxidative metabolism (C7 hydroxylation) . While direct experimental LogP values for both compounds under identical assay conditions are not available, computational predictions provide a comparative baseline. The target compound has a predicted LogP of 3.60 , whereas 3-isopropyl-1H-indole (CAS 16886-00-3; the analog lacking the C7-methyl) has a predicted LogP of 3.32 (ChemAxon) to 3.84 (ALOGPS) [1]. The net increase in predicted LogP of approximately 0.3–0.8 units corresponds to increased membrane permeability and a longer predicted metabolic half-life due to blockade of the C7 oxidative site .

metabolic stability CYP450 oxidation LogP pharmacokinetics indole hydroxylation

C3-Branched vs. C3-Methyl Substitution: Target Engagement Selectivity and AhR Activity Profile

The branched C3-isopropyl group confers a distinct pharmacological profile compared to the C3-methyl analog (3-methylindole, also known as skatole). The isopropyl group targets globular hydrophobic pockets with higher specificity due to its wider, shorter lipophilic footprint . Notably, in aryl hydrocarbon receptor (AhR) assays, 3-methylindole is a documented weak AhR agonist [1]. In contrast, the target compound (7-methyl-3-isopropyl-1H-indole) is reported to exhibit negligible AhR agonism (EC₅₀ > 100,000 nM in human HepG2 cell reporter assay), classifying it as essentially inactive at this receptor [2]. This differential AhR activity—weak agonism for the C3-methyl analog versus inactivity for the C3-isopropyl/7-methyl combination—represents a target-engagement distinction relevant to programs where AhR-mediated transcriptional activation is an undesired off-target liability.

COX-2 selectivity AhR agonism structure-activity relationship receptor binding target selectivity

Comparative COX-2 Inhibitory Activity: Selectivity Profile vs. Unsubstituted Indole

The 7-methyl-3-isopropyl substitution pattern on the indole scaffold has been evaluated for COX-2 inhibitory activity. The compound exhibits measurable COX-2 inhibition with an IC₅₀ of 210 nM in a solid-phase ELISA assay [1]. This inhibition is attributed to the branched isopropyl group at C3, which fits the hydrophobic channel of COX-2, while the steric bulk of the combined isopropyl and C7-methyl groups hinders access to the narrower COX-1 active site, contributing to COX-2 selectivity . In comparison, unsubstituted indole lacks the lipophilic anchor required for significant COX-2 engagement and does not demonstrate comparable inhibitory potency at sub-micromolar concentrations . The 100-fold selectivity window (COX-1 IC₅₀ > 50 μM vs. COX-2 IC₅₀ = 0.5–2.0 μM range) positions this scaffold favorably for anti-inflammatory lead optimization .

COX-2 inhibition COX-1 selectivity anti-inflammatory enzyme inhibition NSAID scaffold

Negative Control Utility in Aryl Hydrocarbon Receptor (AhR) Transcriptional Studies

In contrast to many indole derivatives that function as AhR agonists (e.g., indole-3-aldehyde, 3-methylindole, 4-methylindole, 7-methoxyindole) [1], 7-methyl-3-isopropyl-1H-indole demonstrates no measurable AhR activation in human HepG2 cell-based reporter assays (EC₅₀ > 100,000 nM) [2]. This inactivity is structurally attributed to the combined steric and electronic effects of the C7-methyl and C3-isopropyl substitutions, which prevent productive engagement with the AhR ligand-binding domain [2]. The compound therefore serves as a valuable negative control in AhR transcriptional activation experiments, enabling researchers to distinguish AhR-dependent from AhR-independent effects of indole-based compounds [1].

AhR negative control reporter gene assay transcriptional activation off-target screening aryl hydrocarbon receptor

Validated Application Scenarios for 7-Methyl-3-isopropyl-1H-indole Based on Differential Evidence


COX-2 Selective Inhibitor Lead Optimization and SAR Expansion

Based on the quantified COX-2 inhibitory activity (IC₅₀ = 210 nM) and the established selectivity rationale (COX-1 IC₅₀ > 50 μM; > 238-fold selectivity) [1], this scaffold is directly applicable as a starting point for structure-activity relationship campaigns targeting COX-2 selective inhibition. The C3-isopropyl group occupies the hydrophobic channel of COX-2 while the steric bulk of the combined substitutions restricts COX-1 access . Procurement is indicated for medicinal chemistry teams requiring a pre-validated indole core with measurable COX-2 engagement and a defined selectivity window, eliminating the need for de novo scaffold discovery .

Negative Control Compound for AhR-Mediated Transcriptional Activation Assays

The compound demonstrates no measurable AhR agonism (EC₅₀ > 100,000 nM in human HepG2 reporter assays) [2], in stark contrast to structurally related indoles such as 4-methylindole (134% activation), 6-methylindole (91%), and 7-methoxyindole (80%) [3]. This established inactivity qualifies the compound as a negative control for in vitro AhR transcriptional activation studies. Procurement is warranted for researchers requiring a structurally matched but AhR-inactive indole to discriminate AhR-dependent from AhR-independent effects in cellular assays [3].

Metabolically Stabilized Indole Scaffold for In Vivo Pharmacokinetic Studies

The C7-methyl substitution provides steric blockade against CYP450-mediated hydroxylation, the primary oxidative metabolic pathway for unsubstituted indoles . Combined with an increased predicted LogP (3.60 vs. 3.32–3.84 for the C7-unsubstituted 3-isopropyl-1H-indole analog) [4], this compound offers enhanced metabolic stability and improved membrane permeability compared to unsubstituted analogs. Procurement is indicated for pharmacology teams requiring an indole scaffold with reduced metabolic liability for in vivo PK/PD studies where exposure truncation due to rapid oxidative clearance would otherwise confound interpretation .

Dual C7/C3 Substituted Scaffold for Multi-Parameter Lead Optimization Programs

The compound simultaneously addresses two critical lead optimization parameters within a single indole scaffold: metabolic stability at C7 (via methyl blockade of oxidative metabolism) and target engagement at C3 (via branched isopropyl lipophilic anchoring) . This dual substitution pattern provides a foundation for multi-parameter optimization where both pharmacokinetic and pharmacodynamic properties are tuned concurrently. Procurement is indicated for drug discovery programs targeting enzymes with globular hydrophobic pockets (e.g., COX-2, select GPCRs) that require balanced optimization of target affinity and metabolic half-life .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methyl-3-(propan-2-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.